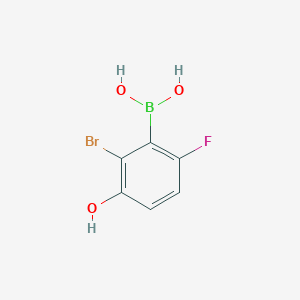

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid

Description

Properties

IUPAC Name |

(2-bromo-6-fluoro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGMWHVMPASBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

Common starting materials include:

- 2-Bromo-6-fluorobenzaldehyde or 2-bromo-6-fluorobenzyl bromide as intermediates for further functionalization.

- 2-Bromo-3-amino-6-fluorobenzonitrile, which undergoes diazotization and hydrolysis to generate hydroxy-substituted intermediates.

These intermediates are often synthesized via bromination and fluorination of suitably substituted benzenes, followed by oxidation or substitution reactions.

Preparation Methods

Bromination and Fluorination Steps

- Bromination of fluorinated aromatic compounds : For example, bromination of 2-fluoro-5-aminobenzonitrile using N-bromosuccinimide (NBS) in ethanol at low temperatures (~5 °C) yields 2-bromo-3-amino-6-fluorobenzonitrile with high yield (~86.5%).

- Fluorination is typically introduced early in the synthesis, often present in the starting materials such as o-fluorobenzonitrile or 2-fluorotoluene derivatives.

Diazotization and Hydrolysis (Hydroxy Group Introduction)

- The amino group in 2-bromo-3-amino-6-fluorobenzonitrile is converted to a hydroxy group by diazotization followed by hydrolysis under controlled acidic conditions at low temperatures (-5 to 10 °C). Sodium nitrite is slowly added to form the diazonium salt, which then undergoes hydrolysis to yield the hydroxyphenyl intermediate.

Formation of the Boronic Acid Group

- The hydroxy-substituted aryl bromide intermediate is converted to the boronic acid by lithiation followed by quenching with trialkyl borates or via Pd-catalyzed borylation using bis(pinacolato)diboron under Suzuki-Miyaura conditions.

- Suzuki coupling methods have been successfully applied to related compounds, using Pd catalysts and boronic acid derivatives to install the boronic acid moiety efficiently.

Representative Synthetic Route Summary

Notes on Process Optimization

- Use of anhydrous solvents and inert atmosphere (e.g., nitrogen) during borylation steps improves yields and product stability.

- Post-reaction purification commonly involves silica gel column chromatography to isolate the boronic acid in pure form.

- Reaction times vary: bromination (2 h), diazotization (1–2 h), borylation (up to 18 h reflux).

Summary Table of Key Conditions

| Reaction Step | Temperature Range | Time Range | Key Reagents | Notes |

|---|---|---|---|---|

| Bromination | 5–7 °C | 2 h | N-bromosuccinimide, ethanol | Control temp to avoid over-bromination |

| Diazotization | -5 to 10 °C (opt. 0–5) | 1–2 h | NaNO2, H2SO4 | Slow addition of NaNO2 critical |

| Hydrolysis | Room temp to 50 °C | 1–3 h | Acidic aqueous media | Converts diazonium to hydroxy group |

| Borylation (Suzuki) | Reflux (~80–100 °C) | 12–18 h | Pd catalyst, bis(pinacolato)diboron | Inert atmosphere, dry solvents preferred |

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid undergoes various types of reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters.

Reduction: The bromine atom can be reduced to form bromide ions.

Substitution: The fluorine and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products Formed:

Boronic Esters: Formed through oxidation reactions.

Bromide Ions: Resulting from reduction reactions.

Substituted Derivatives: Produced through nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid is widely used in scientific research due to its unique properties:

Chemistry: It serves as a key reagent in Suzuki–Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology: The compound is used in the development of fluorescent probes for biological imaging.

Medicine: It is explored for its potential in drug discovery and development, particularly in the design of boronic acid-based inhibitors.

Industry: Its applications extend to material science, where it is used in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2-Bromo-6-fluoro-3-hydroxyphenylboronic acid exerts its effects involves its interaction with various molecular targets and pathways:

Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles.

Pathways: It participates in cross-coupling reactions, where it facilitates the formation of biaryl compounds through palladium-catalyzed processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Phenylboronic Acids

The following table summarizes key analogs and their substituent-driven differences:

Physical and Chemical Properties

Solubility :

- The hydroxyl group in the target compound improves solubility in polar solvents (e.g., water, methanol) compared to analogs with non-polar substituents (e.g., methyl, benzyloxy) .

- Chloro- and bromo-substituted analogs exhibit lower solubility due to increased hydrophobicity .

Thermal Stability :

Crystallinity :

Reactivity in Cross-Coupling Reactions

- Target Compound : Bromo and fluoro act as directing groups, accelerating regioselective coupling. The hydroxyl group may transiently coordinate with palladium catalysts, though steric hindrance is minimal .

- Methoxy Derivatives (e.g., 2-Bromo-3-fluoro-6-methoxyphenylboronic acid) : Methoxy’s electron-donating effect stabilizes boronate intermediates, improving coupling efficiency under mild conditions .

Biological Activity

2-Bromo-6-fluoro-3-hydroxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, its mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 234.81 g/mol. The compound features a bromine atom at the 2-position and a fluorine atom at the 6-position of a phenolic ring, which contributes to its unique reactivity and potential therapeutic applications.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and proteins involved in critical cellular processes. Its boronic acid moiety allows it to form reversible covalent bonds with diols, which is essential for modulating protein-protein interactions (PPIs).

Key Mechanisms:

- Inhibition of Protein-Tyrosine Phosphatases (PTPs) : Similar compounds have shown inhibitory effects on PTPs, which are involved in regulating cellular signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells.

- Modulation of Protein-Protein Interactions : The compound can disrupt specific PPIs, which may be beneficial in treating diseases characterized by aberrant protein interactions, such as cancer and neurodegenerative disorders.

Table 1: Biological Activity Summary

| Study | Target | IC50 (μM) | Effect | Notes |

|---|---|---|---|---|

| Study A | MptpB | 0.4 | Inhibitory | Effective against multidrug-resistant Mycobacterium tuberculosis |

| Study B | PTP1B | 5.0 | Inhibitory | Demonstrated selectivity over human phosphatases |

| Study C | Cancer Cells | 10.0 | Cytotoxic | Induced apoptosis in treated cells |

Case Studies

- Inhibition of MptpB : Research indicates that derivatives of phenylboronic acids, including this compound, exhibit significant inhibitory effects on MptpB, a virulence factor in Mycobacterium tuberculosis. In vivo studies demonstrated that treatment with these compounds resulted in a reduction of bacterial burden in animal models .

- Cancer Therapeutics : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of pro-apoptotic pathways through the inhibition of specific PTPs that regulate cell survival signals.

- Analgesic Effects : Related compounds have been investigated for their analgesic properties, suggesting potential applications in pain management through interactions with pain receptors.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest moderate permeability and solubility, which are favorable for drug development. Further studies are needed to evaluate its bioavailability and metabolic stability.

Q & A

Q. What are the recommended synthetic routes for preparing 2-bromo-6-fluoro-3-hydroxyphenylboronic acid?

- Methodological Answer : The compound can be synthesized via directed ortho-metalation (DoM) followed by borylation. For example, lithiation of a substituted bromo-fluoro-phenol precursor using n-BuLi at low temperatures (-78°C) in anhydrous THF, followed by quenching with trimethyl borate, yields the boronic acid. Alternatively, Suzuki-Miyaura cross-coupling of halogenated precursors with boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in a basic aqueous medium (e.g., Na₂CO₃) at 80–100°C can be optimized. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) is critical to achieve >95% purity .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at 0–6°C in a tightly sealed, moisture-free container under inert gas (argon or nitrogen). Boronic acids are prone to protodeboronation under acidic or humid conditions. Pre-treatment with molecular sieves (3Å) and periodic purity checks via HPLC or NMR are recommended. Avoid prolonged exposure to light due to potential halogen bond dissociation .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromo and fluoro groups at C2 and C6, hydroxyl at C3).

- HPLC-MS : Reverse-phase C18 column with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification.

- X-ray crystallography : Single-crystal analysis to resolve steric effects from bulky halogens and hydrogen bonding via the hydroxyl group .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, F) influence the reactivity of the boronic acid group in cross-coupling reactions?

- Methodological Answer : The bromo and fluoro groups enhance the electrophilicity of the boronic acid via meta-directing effects , accelerating transmetalation in Suzuki-Miyaura couplings. However, steric hindrance at the ortho position (C2) may reduce coupling efficiency with bulky aryl partners. Kinetic studies using DFT calculations or Hammett plots (σₚ values: F = +0.06, Br = +0.26) can quantify electronic effects. Optimize catalyst choice (e.g., Pd(OAc)₂ with SPhos ligand) to mitigate steric challenges .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in C–C bond formation?

- Methodological Answer : Discrepancies in yields often arise from solvent polarity (e.g., DMF vs. THF), base strength (K₂CO₃ vs. CsF), or oxygen sensitivity . Systematic screening using Design of Experiments (DoE) or high-throughput robotic platforms is advised. For example, aerobic vs. inert conditions may alter Pd catalyst turnover. Cross-validate results with kinetic isotopic effect (KIE) studies or in situ IR monitoring of reaction intermediates .

Q. What are the degradation pathways of this compound under varying pH conditions?

- Methodological Answer : Under acidic conditions (pH < 4) , protodeboronation occurs via cleavage of the B–C bond, yielding a phenol derivative. In alkaline conditions (pH > 9) , hydroxyl group deprotonation stabilizes the boronate anion but may promote oxidative debromination. Monitor degradation by LC-MS and isolate intermediates via preparative TLC. Stability studies should include accelerated aging at 40°C/75% RH to model shelf-life .

Q. How does the hydroxyl group at C3 affect supramolecular interactions in drug discovery applications?

- Methodological Answer : The hydroxyl group enables hydrogen bonding with biological targets (e.g., proteases or kinases) and influences logP values. Compare binding affinities of the boronic acid with its methyl-protected analog (e.g., 3-methoxy derivative) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking (AutoDock Vina) can predict interactions with ATP-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.